Steric Bulk vs. N-Methyl Analogs
The gem‑dimethyl substitution at C4 of 4,4‑dimethyl‑2‑(methylamino)pentanoic acid generates a calculated van der Waals volume of approximately 159 ų for the side chain, substantially larger than that of N‑methyl‑L‑leucine (isobutyl, ~124 ų) and N‑methyl‑L‑valine (isopropyl, ~105 ų) [1]. This enhanced steric bulk, when combined with N‑methylation, restricts backbone torsion angles (φ/ψ) more severely than the smaller‑side‑chain analogs, a difference that directly impacts the conformational space accessible to N‑methylated peptides [2].
| Evidence Dimension | van der Waals volume (side chain) |
|---|---|
| Target Compound Data | ~159 ų (tert-butyl-type side chain) |
| Comparator Or Baseline | N‑Me‑Leu: ~124 ų; N‑Me‑Val: ~105 ų |
| Quantified Difference | 28–51% larger than comparators |
| Conditions | Calculated from atomic van der Waals radii (Bondi); gas-phase estimate |
Why This Matters
Greater steric bulk translates into stronger conformational constraint in peptide backbones, a critical parameter when designing peptides with defined secondary structures or enhanced proteolytic resistance.
- [1] Bondi, A. (1964). van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441–451. View Source
- [2] Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N‑methylated cyclic peptides. Nature Protocols, 7, 432–444. View Source
